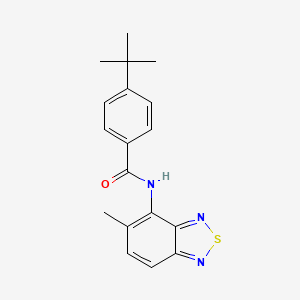![molecular formula C23H16ClN3O4 B15022899 (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15022899.png)
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is a complex organic compound that features a combination of aromatic rings, a nitro group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Formation of Benzoxazole: Cyclization reaction to form the benzoxazole ring.
Coupling Reaction: The final step involves coupling the benzoxazole derivative with the nitro-chloro aromatic compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for drug development targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(benzoxazol-2-yl)phenyl]prop-2-enamide: Lacks the methyl group on the benzoxazole ring.
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide: Contains a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
The presence of the methyl group on the benzoxazole ring and the specific arrangement of functional groups in (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide contributes to its unique chemical and biological properties
Properties
Molecular Formula |
C23H16ClN3O4 |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H16ClN3O4/c1-14-5-9-19-21(11-14)31-23(26-19)16-3-2-4-17(13-16)25-22(28)10-7-15-6-8-18(24)20(12-15)27(29)30/h2-13H,1H3,(H,25,28)/b10-7+ |
InChI Key |
QDSGXHJIAFGDOM-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)](/img/structure/B15022827.png)
![9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine](/img/structure/B15022839.png)
![1-C-(5-methyl-6-oxo-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B15022845.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15022858.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B15022868.png)
![Benzyl 7-(3,4-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B15022869.png)
![2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022873.png)
![7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15022875.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15022882.png)
![2-(2-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15022888.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022895.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B15022900.png)

![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022912.png)
